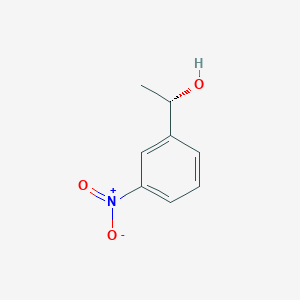
(S)-1-(3-nitrophenyl)ethanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to “(S)-1-(3-nitrophenyl)ethanol” involves several methods, including the resolution of 1-(2-nitrophenyl)ethanol by fractional crystallization and kinetic resolution procedures, confirmed by X-ray crystallography (Corrie et al., 1992). Another approach is the iron-catalyzed transfer hydrogenation between alcohols and nitrophenylpyrroles for the synthesis of pyrroloquinoxalines, showcasing the versatility of methods to obtain nitrophenyl ethanol derivatives (Chun et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds closely related to “(S)-1-(3-nitrophenyl)ethanol” has been elucidated through techniques like X-ray diffraction, revealing complex interactions such as hydrogen bonding, which plays a crucial role in their crystalline structure (Kochetov & Kuz’mina, 2007). These structures often form infinite chains in the crystal due to these interactions.
Chemical Reactions and Properties
Chemical reactions involving “(S)-1-(3-nitrophenyl)ethanol” derivatives include photochemical mechanisms leading to products like nitroso hydrates through dual proton transfer processes. These reactions are influenced by various factors, including solvent type and the presence of specific substituents on the nitrophenyl ring (Gáplovský et al., 2005).
Physical Properties Analysis
The physical properties of “(S)-1-(3-nitrophenyl)ethanol” and its analogs are determined by their molecular structure, which affects their solubility, melting points, and other physical characteristics. The crystal structure analysis provides insights into these properties, highlighting the importance of molecular interactions in determining physical behaviors.
Chemical Properties Analysis
The chemical properties of “(S)-1-(3-nitrophenyl)ethanol” derivatives are significantly influenced by the nitro group and its position on the phenyl ring. These compounds exhibit behaviors such as solvatochromism, and their reactions with various reagents can lead to diverse products, indicating a broad spectrum of chemical reactivity and applications (Nandi et al., 2012).
Wissenschaftliche Forschungsanwendungen
Study of Stereochemistry in ATP : The synthesis and absolute stereochemistry of a compound related to (S)-1-(3-nitrophenyl)ethanol, specifically (S)-1-(2-nitrophenyl)ethanol, have been used to study the stereochemistry of adenosine triphosphate (ATP) (Corrie et al., 1992).
Reactions with Secondary Alicyclic Amines : Research shows that the reactions of S-4-nitrophenyl 4-substituted thiobenzoates with secondary alicyclic amines in aqueous ethanol follow a stepwise mechanism through a zwitterionic tetrahedral intermediate (Castro et al., 2003).
Pyridinolysis Mechanism : The pyridinolysis of S-4-nitrophenyl 4-substituted thiobenzoates, which occurs in aqueous ethanol, involves the formation of a zwitterionic tetrahedral intermediate (Castro et al., 2004).
Conversion to Esters : The ortho-isomer of 1-(2-nitrophenyl)ethanol can be converted to 1-(2-nitrophenyl)ethyl esters of monomethyl phosphate and ATP's β-phosphate (Corrie, 1996).
Enzymatic Hydrolysis and Bioproduction : Optimized enzymatic hydrolysis using Bacillus amyloliquefaciens esterase significantly improves enantioselectivity for bioproduction of related compounds (Liu et al., 2014).
Physical Properties of Neuronal Membranes : Ethanol has a selective fluidizing effect within the transbilayer domains of synaptosomal plasma membrane vesicles, which might explain some of its general anesthetic actions (Bae et al., 2005).
Catalytically Active Complex Formation : Ethanol promotes the binding of HPNPP to Zn2+, leading to a catalytically active complex (Liu et al., 2007).
Formation of Dihydro Derivative and Vinylogue : Ethyl 2-cyano-3-(2-methoxy-5-nitrophenyl)acrylate exposure to triethylamine in hot ethanol results in the formation of the dihydro derivative and vinylogue in high yields (Harisha et al., 2016).
Photochemical Reaction Mechanisms : 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer, yielding 2-nitroso benzaldehyde and 2-nitroso acetophenone with quantum yields of about 60% (Gáplovský et al., 2005).
Ultrasound Effect on Reaction Rate : Ultrasound increases the reaction rate of base-catalyzed hydrolysis of 4-nitrophenyl acetate in aqueous ethanol, related to perturbation of solute-solvent interactions (Salmar et al., 2006).
Formation of Oxazaheterocycles : 2-(4-nitrophenyl)oxirane amino derivatives can form oxazaheterocycles like 1,3-oxazolidin-2-one, 1,3-oxazolidine, and morpholin-2,3-dione (Palchikov, 2015).
Eigenschaften
IUPAC Name |
(1S)-1-(3-nitrophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPQAVXDUWMFCK-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-nitrophenyl)ethanol | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

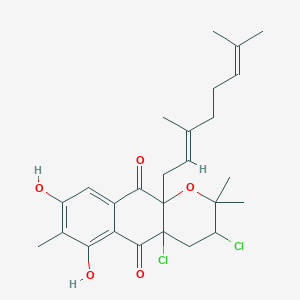
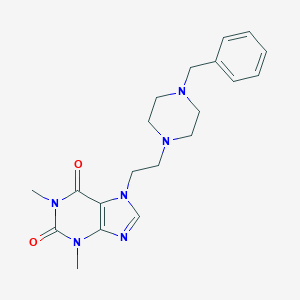
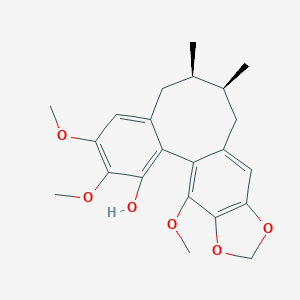
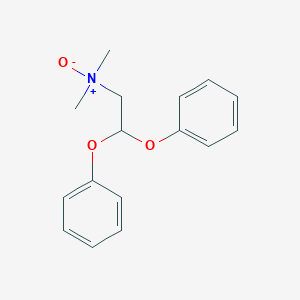
![N-[(E,3R,4R,5R,9S,10S,11S)-11-[(1S,3S,4S,5S,7R,8S,9R,12E,14E,17S,19S)-4,17-dihydroxy-3,5,7-trimethoxy-4,8,14-trimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-10-hydroxy-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B12763.png)
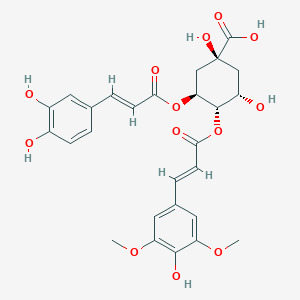
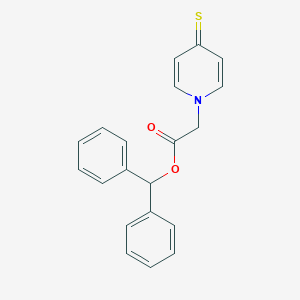
![Octreotide[reduced]](/img/structure/B12769.png)





